DNA Gyrase Binding: 2-Amino vs. 4-Oxo
The 2-amino substitution on the 1,8-naphthyridine-3-carboxylic acid core fundamentally alters the compound's interaction with bacterial DNA gyrase compared to the 4-oxo substitution found in nalidixic acid and fluoroquinolones. 1,8-Naphthyridine-3-carboxylic acids lacking the 4-oxo group, such as the 2-amino derivative, are predicted to have a different binding mode and reduced affinity for the quinolone-binding pocket of DNA gyrase, which requires the 3-carboxyl and 4-oxo groups for critical metal ion coordination [1]. This structural divergence explains why 2-amino-1,8-naphthyridine-3-carboxylic acid is not a direct functional substitute for nalidixic acid in antibacterial assays and why its derivatives are explored for alternative mechanisms, such as direct bacterial DNA ligase inhibition .
| Evidence Dimension | DNA gyrase binding mode and antibacterial potency |
|---|---|
| Target Compound Data | 2-Amino substitution; lacks 4-oxo moiety; predicted altered DNA gyrase binding mode [1] |
| Comparator Or Baseline | Nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid); possesses 4-oxo moiety; established DNA gyrase inhibitor with MIC values typically ≤16 μg/mL against susceptible Gram-negative bacteria [2] |
| Quantified Difference | Qualitative difference in binding mode; target compound lacks the critical 4-oxo pharmacophore required for metal ion chelation in the DNA gyrase active site, leading to class-level divergence in antibacterial mechanism. |
| Conditions | Structural analysis and molecular modeling based on quinolone-DNA gyrase co-crystal structures [1] |
Why This Matters
Understanding this fundamental structural divergence prevents misapplication of the compound as a direct nalidixic acid substitute and guides its appropriate use as a scaffold for developing agents with alternative antibacterial mechanisms.
- [1] Sanchez, J. P., Domagala, J. M., Hagen, S. E., Heifetz, C. L., Hutt, M. P., Nichols, J. B., & Trehan, A. K. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 983–991. View Source
- [2] Nalidixic Acid. Human Metabolome Database (HMDB). HMDB0014917. View Source
